ethyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
Ethyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and wide range of applications .
Preparation Methods
The synthesis of ethyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of ethyl acetoacetate with hydrazine derivatives under specific conditions. One common method includes dissolving the starting materials in ethanol, cooling the solution, and then adding the necessary reagents while maintaining the temperature. The reaction mixture is then stirred for a specified period, followed by the addition of other reagents such as sodium bicarbonate . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Ethyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. For example, the amino group in the compound can react with acids to form salts or with acylating agents to form amides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic systems. In biology and medicine, pyrazole derivatives are known for their pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of ethyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The pyrazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Ethyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine can be compared with other pyrazole derivatives such as 1-ethyl-1H-pyrazol-3-yl and 1-methyl-5-amino-pyrazole. While these compounds share a similar core structure, their substituents and functional groups can significantly influence their chemical reactivity and biological activity . The presence of the isopropyl group in this compound may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets.
Biological Activity
Ethyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, interactions with various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrazole ring, which is known for its diverse pharmacological properties. The molecular formula is C12H18N4 with a molecular weight of approximately 282.35 g/mol. The unique combination of functional groups, including an ethyl group and an isopropyl group, enhances its reactivity and potential biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that this compound may:
- Inhibit Enzyme Activity : It can bind to the active sites of certain enzymes, leading to inhibition. For instance, it has shown potential in modulating cytochrome P450 enzymes, which play a crucial role in drug metabolism.
- Interact with Receptors : The compound may also act as a ligand for various receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound and related compounds. Below are some key findings:
Study | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
Bouabdallah et al. | Hep-2 | 3.25 | Significant cytotoxic potential |
Wei et al. | A549 | 26 | Growth inhibition |
Xia et al. | A549 | 49.85 | Induced apoptosis |
Zheng et al. | A549 | 0.28 | Induced apoptosis |
These studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
- Anticancer Activity : In a study by Wei et al., this compound derivatives were tested against A549 lung cancer cells, showing an IC50 value of 26 µM, indicating moderate potency in inhibiting cell growth .
- Enzyme Inhibition : Research has demonstrated that this compound can inhibit cytochrome P450 enzymes, which are essential for drug metabolism, suggesting implications for drug interactions and pharmacokinetics.
- Receptor Binding Studies : Binding affinity assays have shown that this compound interacts with specific receptors involved in tumor growth, further supporting its potential therapeutic applications .
Properties
Molecular Formula |
C9H18ClN3 |
---|---|
Molecular Weight |
203.71 g/mol |
IUPAC Name |
N-[(2-propan-2-ylpyrazol-3-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H17N3.ClH/c1-4-10-7-9-5-6-11-12(9)8(2)3;/h5-6,8,10H,4,7H2,1-3H3;1H |
InChI Key |
PSKWWTIXGZVFIM-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC=NN1C(C)C.Cl |
Origin of Product |
United States |
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